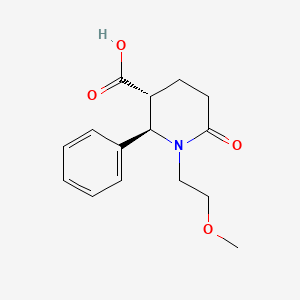

(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid

Description

“(2R,3R)-1-(2-Methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid” is a piperidine-3-carboxylic acid derivative with a stereospecific configuration at positions 2 and 3. Its molecular formula is C₁₇H₂₃NO₅, and molecular weight is 321.37 g/mol . The compound features a 2-methoxyethyl substituent at the piperidine nitrogen, a phenyl group at position 2, and a carboxylic acid moiety at position 4. The CAS registry number is 1212206-57-9, and it has been listed by suppliers like SRD Pharma (Product Code: R00005627) .

This compound is classified as a research chemical, intended exclusively for laboratory use under controlled conditions . No clinical or pharmacological data are available in the provided evidence, suggesting its application remains exploratory.

Properties

IUPAC Name |

(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-20-10-9-16-13(17)8-7-12(15(18)19)14(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3,(H,18,19)/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYTVYBLTFIWOM-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and an appropriate catalyst.

Addition of the Methoxyethyl Side Chain: The methoxyethyl side chain can be added through a nucleophilic substitution reaction, using 2-methoxyethyl chloride and a strong base.

Oxidation and Carboxylation: The final steps involve the oxidation of the piperidine ring to introduce the ketone group and the carboxylation of the resulting intermediate to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace the methoxyethyl side chain with other substituents.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used in esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It serves as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target through binding interactions. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Piperidine-3-carboxylic Acid Derivatives

<sup>*</sup>Predicted values where experimental data are unavailable. <sup>†</sup>Based on structurally similar analogs . <sup>‡</sup>Calculated using the Noyes-Whitney equation for similar piperidine derivatives .

Key Observations:

Substituent Effects :

- The 2-methoxyethyl group in the target compound increases molecular weight and hydrophilicity compared to ethyl or methyl substituents (e.g., ).

- Aryl modifications : Chloro (in ) or methoxy (in ) groups on the phenyl ring alter electronic properties and LogP. For example, chloro substitution increases molecular weight by ~20 g/mol compared to phenyl .

Stereochemistry :

- The (2R,3R) configuration distinguishes the target compound from stereoisomers like (2S,3S)-2-(2-ethoxyphenyl) (), which may exhibit divergent pharmacokinetic profiles.

Acid-Base Properties :

- The pKa (~4.08–4.54) suggests moderate acidity, typical of carboxylic acids in this class, enabling solubility in physiological pH ranges .

Key Findings:

- Safety: Chloro-substituted derivatives (e.g., ) carry higher irritant risks compared to non-halogenated analogs.

- Research Utility : Piperidine-3-carboxylic acids are frequently intermediates in drug discovery, particularly for central nervous system (CNS) targets, but specific applications for the target compound are unverified .

Biological Activity

(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid is a piperidine derivative notable for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique stereochemistry and possible therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19NO4 |

| Molar Mass | 277.32 g/mol |

| CAS Number | 1014082-63-3 |

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of its targets through specific binding interactions.

Research indicates that compounds within this class can influence pathways associated with pain modulation and inflammation, making them candidates for analgesic development .

1. Analgesic Properties

Studies have shown that piperidine derivatives can exhibit significant analgesic effects. For instance, a related compound was observed to attenuate tactile allodynia and thermal hyperalgesia in animal models of pain . This suggests that this compound could potentially share similar properties.

2. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research on structurally similar compounds indicates that they can act as selective inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased levels of these lipids, which are known to modulate pain and inflammation responses .

3. Enzyme Interaction Studies

Preliminary studies suggest that the compound may interact with several enzymes involved in metabolic pathways. The specific binding affinity and inhibition kinetics would need to be characterized through further biochemical assays.

Case Study 1: Pain Modulation

A study investigated the effects of a piperidine derivative on neuropathic pain models in rats. The results indicated a significant reduction in pain behaviors when administered at specific dosages, highlighting the potential for this compound as a therapeutic agent for pain relief .

Case Study 2: Inflammation Response

In another study focusing on inflammatory responses, compounds similar to this compound were shown to reduce inflammatory markers in vitro. This suggests a possible anti-inflammatory role for the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.